N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine is a tertiary amine derivative of ethane-1,2-diamine, featuring a cyclopropyl group and a 1-phenyl-propyl substituent on the same nitrogen atom. This compound is part of a broader class of diamines investigated for applications in pharmaceuticals and agrochemicals due to their structural versatility. While specific biological data for this compound are unavailable, its analogs exhibit varied pharmacological profiles, including anthelmintic activity (e.g., piperazine derivatives) . The compound is listed as discontinued in commercial catalogs, limiting current availability .
Properties
IUPAC Name |
N'-cyclopropyl-N'-(1-phenylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-14(12-6-4-3-5-7-12)16(11-10-15)13-8-9-13/h3-7,13-14H,2,8-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTZHIXDZVZVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 1-phenylpropylamine in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and phenylpropyl groups on biological activity. It can serve as a model compound for investigating structure-activity relationships.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may impart specific biological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be exploited in various industrial processes.
Mechanism of Action
The mechanism of action of N*1*-Cyclopropyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopropyl and phenylpropyl groups may interact with enzymes or receptors, modulating their activity. The ethane-1,2-diamine backbone can facilitate binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Estimated values where direct data are unavailable.
Key Structural and Functional Insights
Halogenated derivatives (e.g., 2,5-dichloro-benzyl ) exhibit higher molecular weights and lipophilicity (ClogP >3), favoring lipid bilayer penetration but risking toxicity.
Electronic Effects :
- Fluorine in 3-fluoro-benzyl derivatives enhances polarity and metabolic stability via reduced CYP450-mediated oxidation .
- Pyridine and furan substituents introduce heteroatoms, improving water solubility and hydrogen-bonding capacity .
Iodo-substituted analogs (e.g., ) may serve as heavy-atom derivatives for X-ray crystallography studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
